molecular formula C12H15N3O2 B8439397 5-(2,5-dimethyl-pyrrol-1-yl)-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

5-(2,5-dimethyl-pyrrol-1-yl)-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

Cat. No. B8439397
M. Wt: 233.27 g/mol
InChI Key: ODXZEACVTGFQMO-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A solution of 3-(2,5-dimethyl-pyrrol-1-yl)-1-methyl-1H-pyrazole (Intermediate 7, 0.56 g, 3.21 mmol) (Intermediate 7) in tetrahydrofuran (26.8 mL) cooled to −78° C. was treated dropwise with a 2.5M solution of n-butyllithium in hexanes (1.44 mL, 3.60 mmol). The reaction was stirred at −78° C. for 1.5 h. After this time, the reaction was treated dropwise with methyl chloroformate (0.28 mL, 3.63 mmol). After this time, the cooling bath was removed. The reaction continued to stir for 1 h, at which time the reaction was concentrated in vacuo. The residue was then partitioned between water (100 mL) and diethyl ether (3×75 mL). The organics were dried over sodium sulfate, filtered, and concentrated in vacuo. Silica gel column chromatography (ISCO, 40 g, 5-10% ethyl acetate/hexanes) afforded 5-(2,5-dimethyl-pyrrol-1-yl)-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester (0.33 g, 44%) as an off-white solid; ES+-HRMS m/e calcd for C12H15N3O2 [M+H+] 234.1237, found 234.1237.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:8]2[CH:12]=[CH:11][N:10]([CH3:13])[N:9]=2)[C:4]([CH3:7])=[CH:5][CH:6]=1.C([Li])CCC.Cl[C:20]([O:22][CH3:23])=[O:21]>O1CCCC1>[CH3:23][O:22][C:20]([C:11]1[N:10]([CH3:13])[N:9]=[C:8]([N:3]2[C:2]([CH3:1])=[CH:6][CH:5]=[C:4]2[CH3:7])[CH:12]=1)=[O:21]

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NN(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NN(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NN(C=C1)C
Name
Quantity
26.8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
1.44 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0.28 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the cooling bath was removed
STIRRING
Type
STIRRING
Details
to stir for 1 h, at which time the reaction
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between water (100 mL) and diethyl ether (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
COC(=O)C=1N(N=C(C1)N1C(=CC=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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